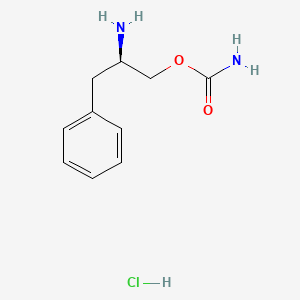

Solriamfetol Hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

561069-23-6 |

|---|---|

Molecular Formula |

C10H15ClN2O2 |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |

InChI Key |

KAOVAAHCFNYXNJ-SBSPUUFOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Wake-Promoting Mechanisms of Solriamfetol Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Neuropharmacological Profile of a Novel Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibitor

Abstract

Solriamfetol (B1681049) hydrochloride, a novel wakefulness-promoting agent, has demonstrated significant efficacy in the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. This technical guide provides a comprehensive overview of the core mechanism of action of solriamfetol for researchers, scientists, and drug development professionals. By delving into its molecular interactions, neurochemical effects, and influence on neuronal circuitry, this document aims to furnish a detailed understanding of its pharmacological profile. Quantitative data are presented in structured tables for comparative analysis, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying science.

Introduction

Solriamfetol hydrochloride is a phenylalanine derivative that functions primarily as a dopamine and norepinephrine reuptake inhibitor (DNRI).[1][2] Its wake-promoting effects are attributed to the increased availability of these key catecholamines in the synaptic cleft, thereby enhancing neurotransmission in brain regions critical for arousal and wakefulness.[3][4] Unlike traditional psychostimulants, solriamfetol exhibits a distinct pharmacological profile with a lower potential for abuse.[2] This guide will explore the multifaceted mechanism of action of solriamfetol, encompassing its primary DNRI activity and its engagement with other neuronal targets.

Primary Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

The principal mechanism through which solriamfetol exerts its wake-promoting effects is by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] This inhibition leads to a subsequent increase in the extracellular concentrations of dopamine and norepinephrine in brain regions integral to the regulation of sleep and wakefulness, such as the prefrontal cortex and nucleus accumbens.[6]

Binding Affinity and Reuptake Inhibition

In vitro studies have quantified the binding affinity (Ki) and functional inhibition (IC50) of solriamfetol at human monoamine transporters. These data demonstrate a higher affinity and potency for NET compared to DAT, with significantly weaker interaction with the serotonin (B10506) transporter (SERT).

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

|---|---|---|---|---|

| Binding Affinity (Ki) | 14.2 µM | 3.7 µM | 81.5 µM | [5] |

| Reuptake Inhibition (IC50) | 2.9 µM | 4.4 µM | > 100 µM | [5] |

Secondary Mechanism of Action: TAAR1 Agonism

In addition to its primary activity as a DNRI, solriamfetol has been identified as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[5] TAAR1 is a G-protein coupled receptor that can modulate the activity of monoaminergic systems. Agonism at TAAR1 is thought to contribute to the wake-promoting effects of solriamfetol.

Functional Activity at TAAR1

Functional assays have determined the potency of solriamfetol as a TAAR1 agonist.

| Receptor | Parameter | Value | Reference |

|---|---|---|---|

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist Activity (EC50) | 10 - 16 µM | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of solriamfetol's mechanism of action.

In Vitro Radioligand Binding Assays

These assays are employed to determine the binding affinity of solriamfetol for DAT and NET.

-

Objective: To quantify the binding affinity (Ki) of solriamfetol to the human dopamine transporter (DAT) and norepinephrine transporter (NET).

-

Cell Lines/Tissue Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DAT or NET are commonly used. Alternatively, membrane preparations from rodent striatum (for DAT) or cortex (for NET) can be utilized.

-

Radioligands:

-

DAT: [³H]WIN 35,428, a high-affinity cocaine analog.

-

NET: [³H]nisoxetine, a selective NET inhibitor.

-

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM).

-

Procedure:

-

Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., ~1 nM [³H]nisoxetine or 10-20 nM [³H]WIN 35,428) and varying concentrations of solriamfetol in a 96-well plate.

-

Incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM desipramine (B1205290) for NET, 10 µM GBR 12909 for DAT).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis: The concentration of solriamfetol that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Reuptake Assays

These assays measure the functional inhibition of dopamine and norepinephrine reuptake by solriamfetol.

-

Objective: To determine the potency (IC50) of solriamfetol to inhibit the reuptake of dopamine and norepinephrine into cells expressing the respective transporters.

-

Cell Lines: HEK293 or Madin-Darby Canine Kidney (MDCK) cells stably expressing the human DAT or NET.

-

Substrates:

-

DAT: [³H]dopamine.

-

NET: [³H]norepinephrine.

-

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

On the day of the assay, the culture medium is replaced with assay buffer.

-

Cells are pre-incubated with varying concentrations of solriamfetol or a vehicle control for a short period (e.g., 10-15 minutes).

-

The uptake reaction is initiated by adding the radiolabeled substrate (e.g., 10-20 nM [³H]dopamine or [³H]norepinephrine).

-

Incubation is carried out at 37°C for a short, linear uptake period (e.g., 5-10 minutes).

-

The reaction is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of solriamfetol that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of dopamine and norepinephrine in the brains of freely moving animals following the administration of solriamfetol.

-

Objective: To assess the effect of solriamfetol on extracellular dopamine and norepinephrine concentrations in specific brain regions.

-

Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.

-

Surgical Procedure:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting brain regions such as the prefrontal cortex (PFC) or nucleus accumbens (NAc).

-

Rat PFC Coordinates (from Bregma): AP +3.2 mm, ML ±0.8 mm, DV -4.0 mm.

-

Rat NAc Coordinates (from Bregma): AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm.

-

-

The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

aCSF Composition (in mM): NaCl 147, KCl 4, CaCl₂ 2.3, MgCl₂ 1.0. The pH is adjusted to 7.4.

-

-

After a stabilization period, baseline dialysate samples are collected (e.g., every 20 minutes).

-

Solriamfetol is administered (e.g., intraperitoneally), and dialysate samples continue to be collected.

-

-

Sample Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the baseline levels and are analyzed over time to determine the effect of solriamfetol.

Ex Vivo Slice Electrophysiology

This technique is used to investigate the effects of solriamfetol on the firing rate of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward and arousal systems.

-

Objective: To determine the effect of solriamfetol on the spontaneous firing rate of VTA dopamine neurons.

-

Animal Model: Typically, male C57BL/6J mice are used.

-

Slice Preparation:

-

Animals are anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated cutting solution.

-

Coronal or horizontal slices (e.g., 250-300 µm thick) containing the VTA are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording aCSF Composition (in mM): NaCl 126, KCl 2.5, NaH₂PO₄ 1.25, MgCl₂ 1.2, CaCl₂ 2.4, NaHCO₃ 26, D-glucose 10, bubbled with 95% O₂/5% CO₂.

-

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

VTA dopamine neurons are identified based on their location and characteristic electrophysiological properties (e.g., slow, regular firing rate and a prominent hyperpolarization-activated cation current, Ih).

-

Whole-cell or cell-attached patch-clamp recordings are made using glass micropipettes filled with an appropriate internal solution.

-

The spontaneous firing rate of the neurons is recorded in the absence and presence of various concentrations of solriamfetol applied to the bath.

-

-

Data Analysis: Changes in the firing frequency of VTA dopamine neurons following the application of solriamfetol are quantified and statistically analyzed.

Conclusion

The wake-promoting effects of solriamfetol hydrochloride are primarily mediated by its action as a dopamine and norepinephrine reuptake inhibitor. This leads to increased levels of these crucial neurotransmitters in brain regions that govern arousal and wakefulness. Additionally, its agonist activity at the TAAR1 receptor likely contributes to its overall pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of solriamfetol and to explore its potential in other therapeutic areas. The comprehensive understanding of its mechanism of action is vital for the continued development and clinical application of this important therapeutic agent.

References

- 1. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]

- 3. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

- 4. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]

- 5. Solriamfetol - Wikipedia [en.wikipedia.org]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Solriamfetol Hydrochloride: A Technical Guide to its Pharmacodynamics and Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solriamfetol (B1681049) hydrochloride, a wakefulness-promoting agent, is a phenylalanine derivative approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea (B1277953) (OSA).[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics and receptor binding profile of solriamfetol, offering valuable insights for researchers and professionals in the field of drug development. The primary mechanism of action of solriamfetol is the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[3][4][5]

Core Pharmacodynamics: A Dual Reuptake Inhibitor

Solriamfetol functions as a dopamine and norepinephrine reuptake inhibitor (DNRI).[3][6] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), it blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations of dopamine and norepinephrine.[3][6] This enhanced dopaminergic and noradrenergic signaling is believed to be the primary mechanism underlying its wake-promoting effects.[7][8] Notably, solriamfetol does not induce the release of these monoamines, distinguishing it from amphetamine-like stimulants.[1]

In Vivo Evidence: Neurotransmitter Level Modulation

In vivo microdialysis studies in rodents have demonstrated that the administration of solriamfetol leads to a dose-dependent increase in extracellular levels of dopamine and norepinephrine in the brain.[6] This direct evidence corroborates the in vitro findings and solidifies its classification as a DNRI.

Receptor Binding Profile

The receptor binding profile of solriamfetol is characterized by its specificity for the dopamine and norepinephrine transporters. It exhibits a low affinity for the serotonin (B10506) transporter (SERT) and does not significantly inhibit serotonin reuptake.[9][10] Furthermore, solriamfetol shows no appreciable binding affinity for a wide range of other receptors, including dopamine, serotonin, norepinephrine, GABA, adenosine, histamine, orexin, benzodiazepine, and muscarinic or nicotinic acetylcholine (B1216132) receptors.[1][4][7]

Quantitative Binding and Functional Data

The following tables summarize the key quantitative data regarding the receptor binding and functional potency of solriamfetol hydrochloride.

| Transporter | Parameter | Value (μM) | Reference |

| Human Dopamine Transporter (hDAT) | Ki | 14.2 | [9] |

| IC50 (Reuptake Inhibition) | 2.9 | [6][9] | |

| Human Norepinephrine Transporter (hNET) | Ki | 3.7 | [9] |

| IC50 (Reuptake Inhibition) | 4.4 | [6][9] | |

| Human Serotonin Transporter (hSERT) | Ki | 81.5 | [9] |

| IC50 (Reuptake Inhibition) | > 100 | [6][9] |

Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of Solriamfetol for Monoamine Transporters.

Emerging Research: Trace Amine-Associated Receptor 1 (TAAR1)

Recent preclinical studies have identified that solriamfetol also acts as an agonist at the trace amine-associated receptor 1 (TAAR1).[9] The EC50 values for hTAAR1 are within the clinically relevant plasma concentrations of solriamfetol, suggesting this interaction may contribute to its overall pharmacological effects.[9]

| Receptor | Parameter | Value (μM) | Reference |

| Human TAAR1 | EC50 (Agonist Activity) | 10 - 16 | [9] |

Table 2: Functional Agonist Activity of Solriamfetol at TAAR1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of solriamfetol and the general workflows for the experimental protocols used to characterize its pharmacodynamic profile.

Experimental Protocols

Radioligand Binding Assays for DAT and NET

Objective: To determine the binding affinity (Ki) of solriamfetol for the human dopamine and norepinephrine transporters.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation. Protein concentration of the membrane preparation is determined.

-

-

Competition Binding Assay:

-

Membrane preparations are incubated in a buffer solution containing a specific radioligand for either DAT (e.g., [3H]WIN 35,428) or NET (e.g., [3H]nisoxetine) at a concentration near its Kd.

-

A range of concentrations of unlabeled solriamfetol are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET).

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of solriamfetol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine and Norepinephrine

Objective: To measure the effect of solriamfetol on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., the striatum) of a freely moving animal.

Methodology:

-

Surgical Procedure:

-

A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized rodent (e.g., rat). The animal is allowed to recover from surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

-

Baseline Sample Collection:

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and norepinephrine concentrations.

-

-

Drug Administration:

-

Solriamfetol is administered to the animal, typically via systemic injection (e.g., intraperitoneal or subcutaneous).

-

-

Post-Administration Sample Collection:

-

Dialysate samples continue to be collected at the same intervals for a defined period after drug administration to monitor changes in neurotransmitter levels over time.

-

-

Neurotransmitter Analysis:

-

The concentration of dopamine and norepinephrine in the dialysate samples is quantified using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

-

Data Analysis:

-

The post-administration neurotransmitter concentrations are expressed as a percentage of the pre-administration baseline levels to determine the effect of solriamfetol.

-

Conclusion

Solriamfetol hydrochloride is a selective dopamine and norepinephrine reuptake inhibitor with a well-defined pharmacodynamic profile. Its primary mechanism of action is the blockade of DAT and NET, leading to increased extracellular concentrations of these key wakefulness-promoting neurotransmitters. The lack of significant interaction with other major receptor systems contributes to its distinct pharmacological profile. Emerging evidence of its agonist activity at TAAR1 may represent an additional facet of its mechanism of action that warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of solriamfetol and other novel compounds targeting the monoaminergic systems.

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating TAAR-1, Dopamine, and Norepinephrine in Binge Eating Disorder Using Solriamfetol | Clinical Research Trial Listing ( Binge-Eating Disorder ) ( NCT06413433 ) [trialx.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]

- 5. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo microdialysis for striatal DA release [protocols.io]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. um.edu.mt [um.edu.mt]

- 10. sunosi.com [sunosi.com]

The Journey of Solriamfetol Hydrochloride: From Discovery to Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Solriamfetol (B1681049) hydrochloride, a novel wake-promoting agent, has emerged as a significant therapeutic option for individuals suffering from excessive daytime sleepiness (EDS) associated with narcolepsy and obstructive sleep apnea (B1277953) (OSA). This technical guide provides a comprehensive overview of the discovery, mechanism of action, pivotal clinical trial findings, and chemical synthesis of solriamfetol hydrochloride. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Discovery and Development Timeline

The development of solriamfetol, also known as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, has been a multi-company endeavor. The initial discovery was made by a subsidiary of the SK Group.[1] Subsequently, in 2011, Aerial Pharma acquired the rights to the compound outside of eleven Asian countries.[1] Aerial Pharma advanced the drug through two Phase II clinical trials for narcolepsy before licensing it to Jazz Pharmaceuticals in 2014.[1] Jazz Pharmaceuticals then spearheaded the Phase III clinical trial program, known as TONES (Treatment of Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness), which ultimately led to its approval by the U.S. Food and Drug Administration (FDA) in 2019 for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1]

Mechanism of Action

Solriamfetol's wake-promoting effects are primarily attributed to its function as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI).[2][3] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), solriamfetol blocks the reuptake of these neurotransmitters from the synaptic cleft.[2] This leads to an increased extracellular concentration of both dopamine and norepinephrine, thereby enhancing neurotransmission in pathways associated with wakefulness and arousal.[2][4] Notably, solriamfetol has a weak affinity for the serotonin (B10506) transporter and does not exhibit significant monoamine-releasing activity, distinguishing it from amphetamine-like stimulants.[3][4]

Pharmacokinetic Profile

The pharmacokinetic properties of solriamfetol have been well-characterized, demonstrating its suitability for once-daily dosing.

| Parameter | Value | Reference |

| Bioavailability | ~95% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [1] |

| Plasma Protein Binding | 13.3-19.4% | [1] |

| Metabolism | Minimal (~1% as N-acetylsolriamfetol) | [1] |

| Elimination Half-life | ~7.1 hours | [1] |

| Excretion | ~95% unchanged in urine | [1] |

Clinical Efficacy: The TONES Program

The efficacy and safety of solriamfetol were established in the TONES (Treatment of Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness) Phase III clinical trial program. The pivotal studies, TONES 2 (narcolepsy) and TONES 3 (obstructive sleep apnea), were 12-week, randomized, double-blind, placebo-controlled trials.

TONES 2: Narcolepsy

The TONES 2 study evaluated the efficacy of solriamfetol in adult patients with narcolepsy. The co-primary endpoints were the change from baseline in the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).

| Treatment Group | Change from Baseline in MWT (minutes) | Change from Baseline in ESS |

| Placebo | +1.0 | -2.8 |

| Solriamfetol 75 mg | +4.7 | -4.5 |

| Solriamfetol 150 mg | +7.7 | -6.3 |

| Solriamfetol 300 mg | +10.7 | -7.4 |

TONES 3: Obstructive Sleep Apnea

The TONES 3 study assessed the efficacy of solriamfetol in adult patients with OSA and residual EDS. The co-primary endpoints were the same as in the TONES 2 study.

| Treatment Group | Change from Baseline in MWT (minutes) | Change from Baseline in ESS |

| Placebo | -0.6 | -3.3 |

| Solriamfetol 37.5 mg | +4.5 | -4.5 |

| Solriamfetol 75 mg | +7.9 | -5.2 |

| Solriamfetol 150 mg | +10.7 | -6.4 |

| Solriamfetol 300 mg | +12.9 | -7.0 |

Experimental Protocols

Clinical Trial Methodology: TONES 2 & 3 (Summarized)

-

Study Design: The TONES 2 and 3 studies were 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

-

Participants: Adult patients (18-75 years) with a diagnosis of narcolepsy (TONES 2) or OSA with residual EDS (TONES 3) were enrolled. Key inclusion criteria included an Epworth Sleepiness Scale (ESS) score ≥ 10.

-

Intervention: Participants were randomized to receive once-daily oral doses of solriamfetol (various dosages) or placebo.

-

Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to week 12 in:

-

Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay awake.

-

Epworth Sleepiness Scale (ESS): A subjective, patient-reported measure of sleepiness.

-

-

Statistical Analysis: Efficacy analyses were performed on the modified intent-to-treat population. The primary endpoints were analyzed using a mixed-effects model for repeated measures.

Chemical Synthesis of Solriamfetol Hydrochloride

Several synthetic routes for solriamfetol hydrochloride have been reported, with many starting from D-phenylalaninol. A common and efficient method involves the reaction of D-phenylalaninol with sodium cyanate (B1221674) under acidic conditions to form the carbamate, followed by salt formation.

Step 1: Carbamate Formation

D-phenylalaninol is reacted with sodium cyanate in an acidic aqueous medium. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the primary alcohol of D-phenylalaninol to form the carbamate, yielding solriamfetol free base.

Step 2: Hydrochloride Salt Formation

The solriamfetol free base is then dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an organic solvent (e.g., isopropanol) is added to precipitate solriamfetol hydrochloride. The resulting solid is then filtered and dried.

Conclusion

Solriamfetol hydrochloride represents a significant advancement in the management of excessive daytime sleepiness in patients with narcolepsy and obstructive sleep apnea. Its unique mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in robust clinical trials underscore its clinical value. The well-established chemical synthesis provides a reliable and scalable method for its production. This guide has provided a detailed overview of the critical aspects of solriamfetol's journey from a promising molecule to an approved therapeutic agent.

References

- 1. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Randomized Controlled Trial of Solriamfetol for Excessive Daytime Sleepiness in OSA: An Analysis of Subgroups Adherent or Nonadherent to OSA Treatment - PMC [pmc.ncbi.nlm.nih.gov]

solriamfetol as a selective dopamine and norepinephrine reuptake inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Solriamfetol (B1681049) is a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[1][2][3][4][5] Its wake-promoting effects are primarily attributed to its ability to block the reuptake of dopamine (DA) and norepinephrine (NE) at their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] This action leads to increased extracellular concentrations of these key neurotransmitters in brain regions responsible for alertness and wakefulness.[7] This technical guide provides a comprehensive overview of the pharmacological profile of solriamfetol, including its binding affinities, reuptake inhibition potency, and selectivity. Detailed experimental protocols for assessing monoamine reuptake inhibition are also presented, along with visualizations of the core signaling pathway and experimental workflows.

Mechanism of Action

Solriamfetol exerts its therapeutic effects by binding to and inhibiting the function of DAT and NET.[1][7][8] By blocking these transporters, solriamfetol effectively reduces the clearance of dopamine and norepinephrine from the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[1][6] This dual-action mechanism is believed to be central to its ability to promote wakefulness.[6][7] Notably, solriamfetol has a significantly lower affinity for the serotonin (B10506) transporter (SERT), indicating a selective pharmacological profile.[8][9] Some research also suggests that solriamfetol may act as an agonist at the trace amine-associated receptor 1 (TAAR1), which could also contribute to its wake-promoting effects.[8][10][11]

Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of solriamfetol for the human monoamine transporters.

Table 1: Binding Affinity (Ki) of Solriamfetol for Monoamine Transporters

| Transporter | Binding Affinity (Ki) in µM | Reference |

| Dopamine Transporter (DAT) | 14.2 | [1][8] |

| Norepinephrine Transporter (NET) | 3.7 | [1][8] |

| Serotonin Transporter (SERT) | 81.5 | [8][9] |

Table 2: Reuptake Inhibition (IC50) of Solriamfetol for Monoamine Transporters

| Transporter | Inhibition Potency (IC50) in µM | Reference |

| Dopamine Transporter (DAT) | 2.9 | [1][8] |

| Norepinephrine Transporter (NET) | 4.4 | [1][8] |

| Serotonin Transporter (SERT) | > 100 | [8] |

Signaling Pathway

The primary signaling pathway affected by solriamfetol is the modulation of dopaminergic and noradrenergic neurotransmission through the inhibition of their respective transporters.

Caption: Solriamfetol's mechanism of action in the synaptic cleft.

Experimental Protocols

The characterization of solriamfetol as a selective DNRI is based on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific transporter.

-

Objective: To determine the binding affinity (Ki) of solriamfetol for DAT, NET, and SERT.

-

Materials:

-

HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[12]

-

Cell membrane preparations from the aforementioned cells.

-

Radiolabeled ligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.[12]

-

Assay buffer (e.g., Tris-HCl with appropriate salts).

-

Test compound: Solriamfetol at various concentrations.

-

Known non-labeled ligands for determining non-specific binding (e.g., cocaine for DAT, desipramine (B1205290) for NET, citalopram (B1669093) for SERT).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of solriamfetol.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of solriamfetol that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Reuptake Inhibition Assay

This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

-

Objective: To determine the functional potency (IC50) of solriamfetol to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

-

Materials:

-

HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[12]

-

Cell culture medium and 96-well microplates.[12]

-

Assay buffer (e.g., Krebs-Henseleit buffer).[12]

-

Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[12]

-

Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine (B1678475) for SERT).[12]

-

Test compound: Solriamfetol at various concentrations.

-

-

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of solriamfetol or a known inhibitor.

-

Initiate uptake by adding the radiolabeled monoamine substrate.[12]

-

Incubate for a defined period at an appropriate temperature (e.g., 37°C).

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[12]

-

Lyse the cells.

-

Measure the radioactivity within the cells using a scintillation counter.

-

-

Data Analysis:

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the monoamine reuptake inhibition profile of a compound like solriamfetol.

Caption: General workflow for assessing monoamine reuptake inhibition.

Conclusion

Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor with a well-defined in vitro pharmacological profile. Its higher potency for inhibiting DAT and NET compared to SERT underscores its targeted mechanism of action, which is believed to be the foundation of its clinical efficacy in treating excessive daytime sleepiness. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of solriamfetol and the development of novel compounds with similar pharmacological properties.

References

- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solriamfetol: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-marketing safety profile of solriamfetol: A real-world disproportionality analysis using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Solriamfetol - Wikipedia [en.wikipedia.org]

- 9. solriamfetol [drugcentral.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Preclinical Pharmacology and In Vivo Effects of Solriamfetol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the preclinical pharmacology and in vivo effects of solriamfetol (B1681049), a wake-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (B1277953) (OSA).[1][2] The following sections detail its mechanism of action, receptor binding profile, and a summary of its observed effects in various animal models, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key concepts.

Preclinical Pharmacology

Solriamfetol's primary mechanism of action is the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[3][4] However, recent preclinical studies have revealed a more complex pharmacological profile, including agonist activity at the trace amine-associated receptor 1 (TAAR1) and the serotonin (B10506) 1A (5-HT1A) receptor.[1][5][6][7]

Mechanism of Action

Solriamfetol is a dopamine and norepinephrine reuptake inhibitor (DNRI).[8][9] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), it blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations of dopamine and norepinephrine.[4][10] This enhanced dopaminergic and noradrenergic signaling is believed to be the primary driver of its wake-promoting effects.[9][11]

Unlike traditional stimulants such as amphetamines, solriamfetol does not induce the release of monoamines.[10] More recent in vitro studies have identified additional pharmacological targets. Solriamfetol has been shown to act as an agonist at human, mouse, and rat TAAR1 receptors.[1][5] TAAR1 agonists are known to modulate monoamine transmission and have demonstrated wake-promoting properties in preclinical models.[1][5] This TAAR1 agonism may represent an additional mechanism contributing to solriamfetol's therapeutic effects.[1] Furthermore, solriamfetol exhibits lower potency agonist activity at the 5-HT1A receptor.[5][6]

Receptor Binding and Functional Activity

The binding affinity and functional potency of solriamfetol at various monoamine transporters and receptors have been characterized in several in vitro studies. The data consistently show a higher affinity and potency for NET and DAT, with negligible activity at the serotonin transporter (SERT).[4][10]

| Target | Parameter | Value (µM) | Reference |

| Dopamine Transporter (DAT) | Ki | 14.2 | [10] |

| IC50 | 2.9 | [4][10] | |

| Norepinephrine Transporter (NET) | Ki | 3.7 | [10] |

| IC50 | 4.4 | [4][10] | |

| Serotonin Transporter (SERT) | IC50 | > 100 | [4] |

| Human TAAR1 Receptor | EC50 | 10 - 16 | [1][5][7] |

| Serotonin 1A (5-HT1A) Receptor | EC50 | 25 | [5][7] |

Ki: Inhibitor binding affinity; IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.

Solriamfetol lacks significant binding affinity for a wide range of other receptors, including those for serotonin, GABA, adenosine, histamine, orexin, benzodiazepines, and muscarinic or nicotinic acetylcholine.[8][10]

Caption: Solriamfetol's primary mechanism of action.

In Vivo Effects

Preclinical in vivo studies have been conducted in various animal models, primarily mice and rats, to characterize the effects of solriamfetol on wakefulness, locomotor activity, cognitive function, and cardiovascular parameters.

Wake-Promoting Effects

Solriamfetol has demonstrated potent, dose-dependent wake-promoting activity in mice.[12] In preclinical trials, it showed a favorable profile without the rebound hypersomnia often seen with traditional amphetamines.[10]

Locomotor Activity

Unlike typical stimulants, solriamfetol does not significantly increase locomotor activity in naive mice.[1][5] In fact, at higher doses (50-150 mg/kg), it can induce a state of quiet wakefulness with low mobility.[12] Interestingly, in dopamine transporter (DAT) knockout mice, which exhibit hyperactivity, solriamfetol inhibited the increased locomotor activity.[1][5][6] In rats, however, solriamfetol showed a behavioral profile more similar to dexamphetamine in an open-field test.[3]

Cognitive Performance

Solriamfetol has been shown to improve cognitive deficits in mouse models of OSA that utilize chronic intermittent hypoxia (IH) or sleep fragmentation (SF) protocols.[13][14][15]

-

Novel Object Recognition (NOR): In mice exposed to IH or SF, solriamfetol (200 mg/kg) significantly improved performance on the NOR task, a measure of explicit memory, whereas modafinil (B37608) at the same dose did not.[13][14][15][16]

-

Sustained Attention and Spatial Memory: At lower doses (3 mg/kg) that do not suppress locomotion, solriamfetol was found to enhance sustained attention and spatial memory in wild-type mice.[12]

Anxiety-Like Behavior

In a mouse model of OSA, solriamfetol treatment was associated with a reduction in anxiety-like behaviors.[13][14]

Cardiovascular Safety

In vitro and in vivo nonclinical safety pharmacology studies have indicated minimal effects of solriamfetol on cardiovascular function.[17] Studies in anesthetized rats, guinea pigs, and dogs showed no QTc prolongation.[17] While solriamfetol can cause dose-dependent increases in blood pressure and heart rate, these effects were generally small in clinical trials at therapeutic doses.[8][18]

Abuse Potential

Preclinical studies suggest a low potential for abuse.[19] While solriamfetol produces some stimulant-like behavioral effects, such as increased locomotor activity in certain models and anorexia, its overall profile in drug discrimination studies and human abuse potential studies indicates a liability that is similar to or lower than that of phentermine, a Schedule IV stimulant.[20][21]

Summary of Key In Vivo Studies

| Animal Model | Dose(s) | Key Findings | Reference(s) |

| Naive Mice | 1-10 µM (in vitro) | Dose-dependently inhibited firing of VTA dopaminergic neurons. | [1][5] |

| Naive Mice | Not specified | Did not increase locomotor activity. | [1][5] |

| DAT Knockout Mice | Not specified | Inhibited the increase in locomotor activity. | [1][5][6] |

| Wild-type Mice | 3 mg/kg | Improved sustained attention and spatial memory. | [12] |

| Wild-type Mice | 50-150 mg/kg | Induced a state of alert waking with low mobility. | [12] |

| OSA Model Mice (IH/SF) | 200 mg/kg | Ameliorated EDS, improved cognitive deficits (NOR), and reduced anxiety. | [13][14][15][16] |

| Rats | Not specified | Showed a behavioral profile similar to dexamphetamine in open-field test. | [3] |

VTA: Ventral Tegmental Area; DAT: Dopamine Transporter; OSA: Obstructive Sleep Apnea; IH: Intermittent Hypoxia; SF: Sleep Fragmentation; NOR: Novel Object Recognition; EDS: Excessive Daytime Sleepiness.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

-

Methodology: In vitro binding and functional studies are typically conducted using a panel of cell lines or membrane preparations that express specific transmembrane receptors and monoamine transporters.[1][7] For reuptake inhibition assays, radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine) are used, and the ability of solriamfetol to inhibit the uptake of these substrates is measured to determine its IC50 value.[4] For functional receptor assays (e.g., TAAR1 agonism), cells expressing the receptor of interest are treated with varying concentrations of solriamfetol, and a downstream signaling event (e.g., cAMP production) is measured to determine the EC50 value.[5]

Electrophysiology

-

Methodology: To assess the effects of solriamfetol on neuronal activity, electrophysiology studies are performed on brain slice preparations, often from the mouse ventral tegmental area (VTA).[1][5][7] Extracellular recordings are used to measure the firing frequency of dopaminergic neurons before and after the application of solriamfetol at various concentrations (e.g., 1–10 µM).[1][5]

Locomotor Activity Assessment

-

Methodology: Locomotor activity in mice or rats is assessed using an open-field test.[21] Animals are placed in a novel arena, and their movements are tracked by automated systems. Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are recorded. These studies are conducted after intraperitoneal (IP) or oral administration of solriamfetol or a vehicle control.[21]

Murine Models of Obstructive Sleep Apnea

-

Methodology: To model the effects of OSA, mice are exposed to either chronic intermittent hypoxia (IH) or sleep fragmentation (SF).[13][15][16]

-

Intermittent Hypoxia (IH): Mice are housed in specialized chambers where the fraction of inspired oxygen (FiO₂) is cyclically altered (e.g., from 21% to 5% over a 30-second cycle) for several hours during their light (rest) phase, typically for multiple weeks.[13][14]

-

Sleep Fragmentation (SF): A gentle mechanical stimulus (e.g., a horizontal bar sweeping across the bottom of the cage) is used to induce periodic arousals from sleep during the light phase for several weeks.[16]

-

-

Drug Administration: Following the IH or SF protocol, mice receive daily intraperitoneal injections of solriamfetol (e.g., 200 mg/kg), a comparator drug (e.g., modafinil 200 mg/kg), or a vehicle control.[13][16]

Caption: Experimental workflow for assessing solriamfetol in mouse models of OSA.

Cognitive and Behavioral Testing

-

Methodology:

-

Novel Object Recognition (NOR) Test: This test assesses explicit memory.[13][16] The mouse is first familiarized with two identical objects in an open field. After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact memory.[16]

-

Elevated Plus Maze (EPM) Test: This test is used to assess anxiety-like behavior.[16] The maze consists of two open arms and two enclosed arms. The time spent in the open arms is measured, with less time indicating higher anxiety.[16]

-

Forced Swim Test (FST): This test is used to assess depressive-like behavior by measuring the immobility time when a mouse is placed in an inescapable cylinder of water.[13][16]

-

Caption: Logical relationship between solriamfetol's actions and effects.

Conclusion

The preclinical profile of solriamfetol reveals it to be a wake-promoting agent with a distinct mechanism of action compared to traditional stimulants. Its primary activity as a dopamine and norepinephrine reuptake inhibitor, supplemented by more recently identified agonist activity at the TAAR1 receptor, underpins its efficacy.[1][5][9] In vivo studies in animal models have consistently demonstrated its ability to enhance wakefulness and, notably, to improve cognitive deficits associated with conditions mimicking obstructive sleep apnea.[12][13][14] The lack of significant locomotor stimulation and a lower abuse potential relative to other stimulants further differentiate its preclinical profile.[5][20] These findings provide a strong pharmacological basis for its clinical use in treating excessive daytime sleepiness.

References

- 1. academic.oup.com [academic.oup.com]

- 2. copnt13.cop.ufl.edu [copnt13.cop.ufl.edu]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. 0756 Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neurology.org [neurology.org]

- 16. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Randomized, Double‐Blind, Placebo‐ and Positive‐Controlled, 4‐Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. A randomized, double-blind, placebo-controlled, crossover study to evaluate the human abuse liability of solriamfetol, a selective dopamine and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Solriamfetol Hydrochloride

Solriamfetol (B1681049) hydrochloride is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness in adult patients with narcolepsy or obstructive sleep apnea.[1][2] This technical guide provides a comprehensive overview of its chemical structure and key physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Solriamfetol is a phenylalanine derivative.[1] The active pharmaceutical ingredient is the hydrochloride salt of the (R)-enantiomer.

IUPAC Name: [(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride[2]

Synonyms: JZP-110 hydrochloride, ADX-N05 hydrochloride, YKP-10A hydrochloride[3]

CAS Number: 178429-65-7[4]

Below is a diagram illustrating the chemical structure of solriamfetol hydrochloride.

References

An In-depth Technical Guide to the Investigation of Solriamfetol Hydrochloride Enantiomers and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solriamfetol (B1681049) and its Stereoisomerism

Solriamfetol hydrochloride, marketed under the brand name Sunosi®, is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea (B1277953) (OSA).[1] Chemically, it is (R)-2-amino-3-phenylpropylcarbamate hydrochloride.[2] The molecule possesses a single chiral center at the second carbon of the propyl chain, giving rise to two enantiomers: (R)-solriamfetol and (S)-solriamfetol.

The therapeutic activity of solriamfetol is attributed exclusively to the (R)-enantiomer, which is a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI).[3] The (S)-enantiomer is considered a chiral impurity and is pharmacologically inactive. This stereoselectivity underscores the importance of robust analytical methods for enantiomeric purity assessment and stereospecific synthesis in the development and manufacturing of solriamfetol.

Analytical Methodologies for Enantiomeric Separation

The accurate quantification of the enantiomeric purity of solriamfetol is critical for quality control. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques employed for the chiral separation of solriamfetol enantiomers.

High-Performance Liquid Chromatography (HPLC)

A reliable method for the enantioseparation of solriamfetol utilizes polysaccharide-based chiral stationary phases (CSPs) in polar organic mode.

Experimental Protocol: Chiral HPLC Separation

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] column (150 x 4.6 mm, 5 µm).

-

Mobile Phase: 0.05% diethylamine (B46881) (DEA) in methanol (B129727) (MeOH).

-

Flow Rate: 0.6 mL/min.

-

Temperature: 20 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in methanol. For the determination of the (S)-enantiomer as a chiral impurity in (R)-solriamfetol, a sample concentration of 8000 µg/mL of (R)-solriamfetol can be used to achieve a limit of quantitation for the (S)-enantiomer at the 0.1% level.

-

Injection Volume: 2 µL.

-

Expected Outcome: This method achieves a high resolution (Rs > 5) for the enantiomers in under 6 minutes, with the (S)-enantiomer (distomer) eluting before the (R)-enantiomer.

Table 1: HPLC Method Validation Parameters for the Determination of (S)-Solriamfetol in (R)-Solriamfetol

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.03% |

| Limit of Quantitation (LOQ) | 0.1% |

| Intraday Precision (RSD%) | < 2.8% |

| Interday Precision (RSD%) | < 2.8% |

| Accuracy (Recovery %) | 97.0% - 103.0% |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative, efficient method for the simultaneous chiral separation of solriamfetol enantiomers and its primary impurity, phenylalaninol.

Experimental Protocol: Chiral Capillary Electrophoresis Separation

-

CE System: A standard capillary electrophoresis instrument with a UV detector.

-

Capillary: Fused-silica capillary.

-

Chiral Selector: Sulfated-γ-cyclodextrin (S-γ-CD).

-

Background Electrolyte (BGE): 45 mM Tris-acetate buffer, pH 4.5, containing 4 mM S-γ-CD.

-

Voltage: +19.5 kV.

-

Temperature: 21 °C.

-

Detection: UV at 200 nm.

-

Sample Injection: Hydrodynamic injection.

-

Expected Outcome: Baseline separation of both solriamfetol and phenylalaninol enantiomers is achieved within 7 minutes.

Synthesis of Solriamfetol Enantiomers

The stereospecific synthesis of solriamfetol enantiomers is crucial for producing the active pharmaceutical ingredient (API) with high enantiomeric purity.

Synthesis of (R)-Solriamfetol

The synthesis of the active (R)-enantiomer typically starts from (D)-phenylalaninol.

Experimental Workflow: Synthesis of (R)-Solriamfetol

Caption: Synthetic route for (R)-Solriamfetol.

Synthesis of (S)-Solriamfetol

The synthesis of the inactive (S)-enantiomer follows a similar pathway, utilizing (L)-phenylalaninol as the starting material.

Comparative Pharmacology of Solriamfetol Enantiomers

The pharmacological activity of solriamfetol resides in its (R)-enantiomer, which acts as a dopamine and norepinephrine reuptake inhibitor.

Pharmacodynamics

The (R)-enantiomer of solriamfetol exhibits a higher affinity for and inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the (S)-enantiomer, which is considered inactive.

Table 2: Pharmacodynamic Properties of (R)-Solriamfetol

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Binding Affinity (Ki) | 14.2 µM | 3.7 µM | 81.5 µM |

| Reuptake Inhibition (IC50) | 2.9 µM | 4.4 µM | > 100 µM |

Data presented for (R)-solriamfetol.[2][4]

Experimental Protocol: Dopamine and Norepinephrine Reuptake Inhibition Assay

-

Biological System: Rat brain synaptosomes or cells expressing human DAT and NET.

-

Radioligand: [³H]dopamine or [³H]norepinephrine.

-

Procedure:

-

Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for NET).

-

Pre-incubate the synaptosomes with various concentrations of the test compound (e.g., (R)- or (S)-solriamfetol).

-

Initiate the reuptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate the reaction by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity retained by the synaptosomes using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.

Pharmacokinetics

The pharmacokinetic profile of solriamfetol has been characterized for the racemate and, by extension, the active (R)-enantiomer.

Table 3: Pharmacokinetic Parameters of (R)-Solriamfetol in Humans

| Parameter | Value |

| Bioavailability | ~95% |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |

| Plasma Protein Binding | 13.3% - 19.4% |

| Metabolism | Minimal (~1% as N-acetylsolriamfetol) |

| Elimination Half-life | ~7.1 hours |

| Excretion | ~95% unchanged in urine |

Data for (R)-solriamfetol following oral administration.[2][5][6]

Signaling Pathways in Wakefulness Promotion

Solriamfetol's wake-promoting effect is mediated by its action on dopaminergic and noradrenergic pathways in the brain. By inhibiting the reuptake of dopamine and norepinephrine, solriamfetol increases the synaptic concentrations of these neurotransmitters, leading to enhanced neuronal signaling in brain regions associated with arousal and wakefulness.

Signaling Pathway: Mechanism of Action of (R)-Solriamfetol

Caption: Mechanism of action of (R)-Solriamfetol.

Conclusion

The therapeutic efficacy of solriamfetol is intrinsically linked to its stereochemistry, with the (R)-enantiomer being the sole active component. A thorough understanding of the analytical methods for enantiomeric separation, stereospecific synthesis, and the differential pharmacology of the enantiomers is paramount for the development, manufacturing, and clinical application of this wake-promoting agent. The continued investigation into the nuanced interactions of solriamfetol's enantiomers with their biological targets will further refine our understanding of its mechanism of action and may inform the development of future therapeutics.

References

- 1. Solriamfetol: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 2. Solriamfetol - Wikipedia [en.wikipedia.org]

- 3. A New Dopamine and Norepinephrine Reuptake Inhibitor for Excessive Sleepiness | 2019-07-03 | CARLAT PUBLISHING [thecarlatreport.com]

- 4. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Single‐Dose Pharmacokinetics and Safety of Solriamfetol in Participants With Normal or Impaired Renal Function and With End‐Stage Renal Disease Requiring Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

Efficacy of Solriamfetol Hydrochloride in Animal Models of Narcolepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations. The primary pathology of narcolepsy type 1 is the loss of orexin (B13118510) (hypocretin) neurons in the hypothalamus, leading to an inability to maintain consolidated wakefulness. Solriamfetol (B1681049) hydrochloride, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI), is a wake-promoting agent approved for the treatment of EDS in adult patients with narcolepsy or obstructive sleep apnea (B1277953) (OSA). This technical guide provides an in-depth review of the preclinical efficacy of solriamfetol in animal models of narcolepsy, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action

Recent preclinical studies have suggested additional pharmacological targets for solriamfetol, including agonist activity at the trace amine-associated receptor 1 (TAAR1).[3] TAAR1 agonists are known to modulate monoamine transmission and may contribute to the wake-promoting effects of solriamfetol.[3]

References

The Impact of Solriamfetol Hydrochloride on Sleep-Wake Architecture in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solriamfetol (B1681049) hydrochloride, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI), has demonstrated significant efficacy in promoting wakefulness.[1][2][3] Preclinical research in rodent models has been instrumental in elucidating its pharmacological profile and its effects on the intricate architecture of sleep and wakefulness. This technical guide provides a comprehensive overview of the key findings from these studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological pathways.

Core Mechanism of Action

Solriamfetol's primary mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2][3] This enhanced monoaminergic signaling is believed to be the principal driver of its wake-promoting effects. Additionally, preclinical studies have identified agonist activity at the trace amine-associated receptor 1 (TAAR1) and, to a lesser extent, the serotonin (B10506) 1A (5-HT1A) receptor, which may contribute to its overall pharmacological profile.[1]

Quantitative Effects on Sleep-Wake Parameters

The administration of solriamfetol in rodent models consistently leads to significant alterations in sleep-wake architecture, characterized by a dose-dependent increase in wakefulness and a corresponding decrease in sleep. The following tables summarize the key quantitative findings from studies utilizing electroencephalography (EEG) and electromyography (EMG) or piezoelectric systems for sleep-wake monitoring.

Table 1: Effect of Solriamfetol on Sleep Percentage in a Murine Model of Sleep Fragmentation

| Treatment Group | Dosage (mg/kg, i.p.) | Sleep Percentage (Dark Phase) | Change from Vehicle | p-value | Reference |

| Vehicle (SF) | - | 35 ± 7% | - | - | [1] |

| Solriamfetol (SF) | 200 | 19 ± 6% | ↓ 16% | < 0.0001 | [1] |

| Modafinil (SF) | 200 | 24 ± 8% | ↓ 11% | = 0.012 | [1] |

SF: Sleep Fragmentation. Data are presented as mean ± SD.[1]

Table 2: Effect of Solriamfetol on Wake Bout Duration in a Murine Model of Sleep Fragmentation

| Treatment Group | Dosage (mg/kg, i.p.) | Wake Bout Duration (seconds, Dark Phase) | Change from Vehicle | p-value | Reference |

| Vehicle (SF) | - | 733 ± 364 | - | - | [1] |

| Solriamfetol (SF) | 200 | 2564 ± 1080 | ↑ 1831 | < 0.0001 | [1] |

| Modafinil (SF) | 200 | 2041 ± 811 | ↑ 1308 | = 0.0089 | [1] |

SF: Sleep Fragmentation. Data are presented as mean ± SD.[1]

Table 3: Dose-Dependent Wake-Promoting Effects of Solriamfetol in Mice

| Dosage (mg/kg) | Effect on Wakefulness | Key EEG Findings | Reference |

| 1-3 | Improved cognitive performance without significant locomotor activity increase. | Reduced EEG delta power (an index of sleepiness) and enhanced fast-gamma power (an index of concentration).[2][3] | [2][3] |

| 50-150 | Potent, dose-dependent wake-promoting activity. | Induces a state of alert waking with low mobility. At 150 mg/kg, a dramatic upregulation of EEG gamma activity is observed.[2][3] | [2][3] |

| 200 | Significant reduction in sleep propensity and improved explicit memory in a sleep fragmentation model. | Not explicitly detailed in the provided search results. | [1][4][5] |

Experimental Protocols

The following sections detail the methodologies employed in rodent studies investigating the effects of solriamfetol on sleep-wake architecture.

Animal Models

-

Housing: Mice are typically housed individually in a controlled environment with a 12-hour light/12-hour dark cycle and ad libitum access to food and water.[1]

Sleep Fragmentation Model (Mimicking Obstructive Sleep Apnea)

To induce a state of excessive daytime sleepiness similar to that seen in obstructive sleep apnea (B1277953) (OSA), a sleep fragmentation (SF) protocol is often employed.

-

Apparatus: A programmable, automated system that creates intermittent disturbances.

-

Procedure: Mice are subjected to SF during their light (rest) phase for a period of 4 weeks.[1][4][5] This consistently induces a state of sustained excessive sleepiness during the dark (active) phase.[1][5]

Surgical Implantation of EEG/EMG Electrodes

For detailed analysis of sleep stages, surgical implantation of electrodes for polysomnographic recordings is necessary.

-

Anesthesia: Mice are anesthetized, for example, with an intraperitoneal injection of a ketamine/xylazine cocktail.[6]

-

EEG Electrode Placement: Stainless steel screws are implanted epidurally over the frontal and parietal cortices.[7] These screws serve as the EEG recording electrodes.[6]

-

EMG Electrode Placement: Two insulated, flexible stainless-steel wires are inserted into the nuchal (neck) muscles to record muscle tone.[6][7]

-

Assembly and Fixation: The electrodes are connected to a small pedestal which is then secured to the skull using dental cement.[6]

-

Recovery: A recovery period of at least one week is allowed before any experimental recordings are initiated.[7]

Polysomnographic Recording and Analysis

-

Habituation: Mice are habituated to the recording cables and environment for several days prior to baseline recordings.[8]

-

Recording: EEG and EMG signals are amplified, filtered, and digitized for continuous recording.

-

Sleep Scoring: Recordings are typically scored manually or semi-automatically in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.[8]

Drug Administration

-

Compound: Solriamfetol hydrochloride is dissolved in a vehicle such as saline.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route.[1][4][5]

-

Timing: For studies investigating wake-promoting effects during the active phase, injections are typically administered at the beginning of the dark cycle.[1][9] For cognitive tests during the light phase, administration occurs 30 minutes prior to the task.[10]

Visualizations

Signaling Pathway of Solriamfetol's Wake-Promoting Action

Caption: Proposed mechanism of solriamfetol's wake-promoting effects.

Experimental Workflow for a Sleep Fragmentation Study

Caption: Typical experimental workflow for assessing solriamfetol in a mouse model of sleep fragmentation.

Logical Relationship of Experimental Procedures for Polysomnography

Caption: Logical flow of procedures for conducting polysomnographic studies in rodents.

References

- 1. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 8. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 9. Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Solriamfetol Hydrochloride in Preclinical Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of solriamfetol (B1681049) hydrochloride dosing protocols for preclinical research in mice. The following sections detail established administration routes, dosages, and experimental methodologies, supported by data from multiple studies.

Data Presentation: Solriamfetol Dosing Parameters

The following tables summarize quantitative data from various preclinical mouse studies to facilitate the comparison of dosing protocols.

Table 1: Intraperitoneal (i.p.) Administration of Solriamfetol in Mice

| Dose Range (mg/kg) | Vehicle | Administration Volume | Mouse Strain | Experimental Focus | Reference(s) |

| 1 - 3 | Saline (0.9% NaCl) | 5 µL/g | C57BL/6J | Cognitive Performance (Novel Object Recognition) | [1] |

| 30 | De-ionized Water | 10 mL/kg | Crl:CD-1 (ICR)BR | Sleep-Wake Architecture | [2] |

| 50, 100, 150 | Not Specified | Not Specified | Not Specified | Locomotor Activity, Wakefulness | [3] |

| 200 | Vehicle (unspecified) | 5 mL/kg | C57BL/6J | Sleep Fragmentation, Cognitive and Behavioral Assays | [3] |

Table 2: Oral Gavage (p.o.) Administration of Solriamfetol in Mice

| Dose Range (mg/kg) | Vehicle | Mouse Strain | Experimental Focus | Reference(s) |

| 20, 65, 200 | Water | Not Specified | Carcinogenicity Studies | [4] |

| 25, 50 | Saline | CD-1 | Motor Activity |

Experimental Protocols

The following are detailed methodologies for the preparation and administration of solriamfetol hydrochloride, as well as for key behavioral and physiological experiments.

Protocol 1: Intraperitoneal (i.p.) Injection of Solriamfetol

Objective: To administer a precise dose of solriamfetol hydrochloride directly into the peritoneal cavity of a mouse.

Materials:

-

Solriamfetol hydrochloride

-

Sterile saline (0.9% NaCl) or de-ionized water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

-

Syringes (1 mL) with 25-30 gauge needles

-

70% ethanol

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

On the day of the experiment, weigh the required amount of solriamfetol hydrochloride using an analytical balance.

-

Dissolve the solriamfetol in sterile saline (0.9% NaCl) or de-ionized water to the desired final concentration.[1][2] For example, to achieve a 3 mg/kg dose with an injection volume of 5 µL/g, prepare a 0.6 mg/mL solution.

-

Vortex the solution until the solriamfetol is completely dissolved.

-

-

Animal Handling and Injection:

-

Weigh the mouse to determine the exact volume of the dosing solution to be administered.

-

Properly restrain the mouse to expose the abdomen.

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 30-45° angle into the peritoneal cavity, being careful to avoid internal organs.

-

Gently inject the calculated volume of the solriamfetol solution.

-

Withdraw the needle and return the mouse to its home cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 2: Oral Gavage Administration of Solriamfetol

Objective: To deliver a precise oral dose of solriamfetol hydrochloride directly into the stomach of a mouse.

Materials:

-

Solriamfetol hydrochloride

-

Sterile water or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

-

Syringes (1 mL)

-

22-24 gauge, 1.5-inch flexible or curved gavage needles with a rounded tip

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the solriamfetol solution in sterile water or saline to the desired concentration.[4]

-

Ensure the solriamfetol is fully dissolved.

-

-

Animal Handling and Gavage:

-

Weigh the mouse to calculate the correct administration volume. The maximum recommended volume is typically 10 mL/kg.

-

Properly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Once the needle is in the esophagus, slowly administer the solriamfetol solution.

-

Carefully remove the gavage needle and return the mouse to its cage.

-

Observe the mouse for any signs of distress or improper administration (e.g., fluid coming from the nose).

-

Protocol 3: Assessment of Cognitive Performance - Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of solriamfetol on recognition memory in mice.

Procedure:

-

Habituation (Day 1):

-

Place each mouse in an open-field arena (e.g., 40 x 40 cm) and allow it to explore freely for 5-10 minutes. This is done in the absence of any objects.

-

-

Training/Familiarization Phase (Day 2):

-

Administer solriamfetol (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.[1]

-

Place two identical objects in the arena at a set distance from each other.

-

Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).

-

Record the time the mouse spends exploring each object. Exploration is typically defined as the nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.

-

-

Testing Phase (Day 2, after a retention interval):

-

After a retention interval (e.g., 1-2 hours), replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and record the time spent exploring the familiar versus the novel object for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A higher DI indicates better recognition memory.

-

Protocol 4: Sleep-Wake Recording using EEG/EMG